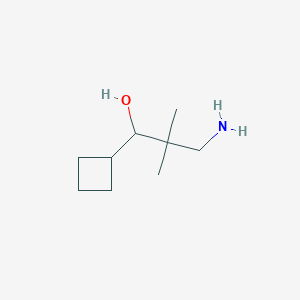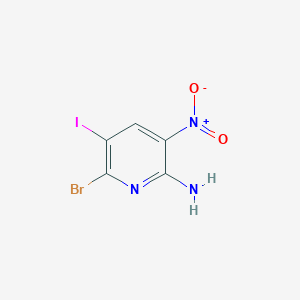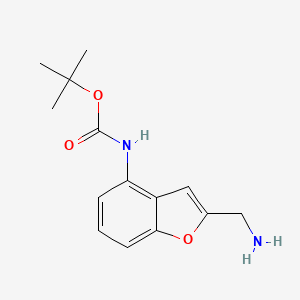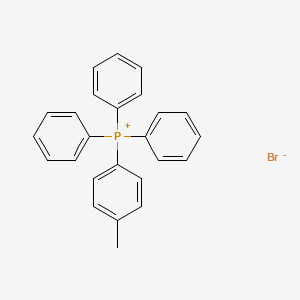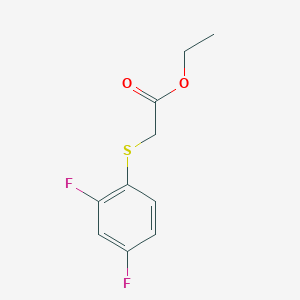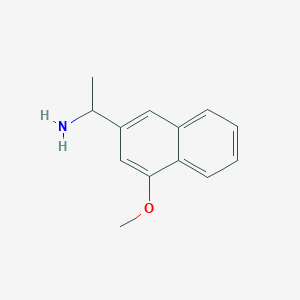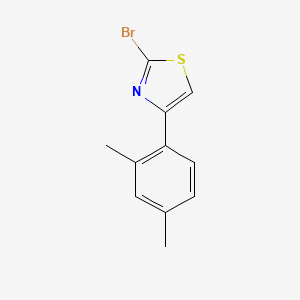
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene is a chemical compound that belongs to the class of dihydroanthracenes It is characterized by the presence of a chlorine atom at the 9th position and four methoxy groups at the 2nd, 3rd, 6th, and 7th positions on the anthracene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene typically involves the chlorination of 2,3,6,7-tetramethoxy-9,10-dihydroanthracene. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its fully hydrogenated form.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fully hydrogenated anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学研究应用
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2,3,6,7-Tetramethoxy-9,10-dihydroanthracene: Lacks the chlorine atom at the 9th position.
2,3,6,7-Tetramethoxy-9,10-anthraquinone: Contains a quinone group instead of the dihydroanthracene structure.
9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene: Contains two chlorine atoms and phenyl groups at the 9th and 10th positions.
Uniqueness
The presence of the chlorine atom at the 9th position and the four methoxy groups make 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene unique
属性
CAS 编号 |
919273-05-5 |
|---|---|
分子式 |
C18H19ClO4 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
9-chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H19ClO4/c1-20-14-6-10-5-11-7-15(21-2)17(23-4)9-13(11)18(19)12(10)8-16(14)22-3/h6-9,18H,5H2,1-4H3 |
InChI 键 |
YORPHTZCSBDMRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(C3=CC(=C(C=C3CC2=C1)OC)OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
phosphanium chloride](/img/structure/B13148488.png)

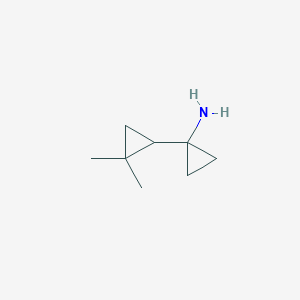

![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

